![molecular formula C11H10FNO3 B1441425 1-[(2-Fluorphenyl)carbamoyl]cyclopropan-1-carbonsäure CAS No. 918642-61-2](/img/structure/B1441425.png)
1-[(2-Fluorphenyl)carbamoyl]cyclopropan-1-carbonsäure
Übersicht
Beschreibung
1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a cyclopropane ring bonded to a carboxylic acid group and a fluorophenyl carbamoyl group.
Wissenschaftliche Forschungsanwendungen
Medizin
Diese Verbindung wurde als potenzielles Zwischenprodukt bei der Synthese von Arzneimitteln identifiziert. Sie könnte bei der Entwicklung neuer Therapeutika eingesetzt werden, insbesondere aufgrund ihrer fluorierten aromatischen Struktur, die ein häufiges Merkmal vieler Medikamente ist .
Pharmakologie
In der Pharmakologie kann die Rolle der Verbindung als Zwischenprodukt bei der Synthese komplexer Moleküle entscheidend sein. Ihre einzigartige Struktur kann die Pharmakokinetik und Pharmakodynamik der resultierenden Arzneimittel beeinflussen, was möglicherweise zu effektiveren Behandlungen mit weniger Nebenwirkungen führt .
Organische Synthese
Als Baustein in der organischen Synthese bietet diese Verbindung ein vielseitiges Gerüst, das modifiziert werden kann, um eine große Bandbreite an Derivaten zu erzeugen. Diese Flexibilität ist entscheidend für die Entdeckung neuer Verbindungen mit unterschiedlichen biologischen Aktivitäten .
Materialwissenschaften
In den Materialwissenschaften könnten die strukturellen Eigenschaften der Verbindung für die Entwicklung neuartiger Materialien untersucht werden. Ihre Stabilität unter verschiedenen Bedingungen macht sie zu einem Kandidaten für die Herstellung neuer Polymere oder Beschichtungen mit bestimmten gewünschten Eigenschaften .
Chemieingenieurwesen
Aus chemietechnischer Sicht könnte die Verbindung in Prozessoptimierungsstudien verwendet werden. Ihre Reaktivität und Stabilität unter verschiedenen Bedingungen können bei der Entwicklung effizienterer und nachhaltigerer chemischer Prozesse helfen .
Biochemie
In der Biochemie könnte die Verbindung zur Untersuchung von Enzym-Substrat-Interaktionen verwendet werden, da sie strukturelle Ähnlichkeiten zu bestimmten bioaktiven Molekülen aufweist. Dies kann Einblicke in Enzymmechanismen liefern und bei der Entwicklung von Enzyminhibitoren helfen .
Vorbereitungsmethoden
The synthesis of 1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropyl-1,1-dicarboxylic acid with fluorophenyl isocyanate under controlled conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity.
Analyse Chemischer Reaktionen
1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like methanol and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include substituted cyclopropane derivatives and fluor
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c12-7-3-1-2-4-8(7)13-9(14)11(5-6-11)10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDNYZVNBWULFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726799 | |
| Record name | 1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918642-61-2 | |
| Record name | 1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
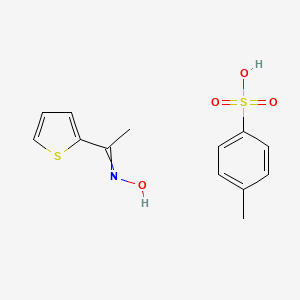
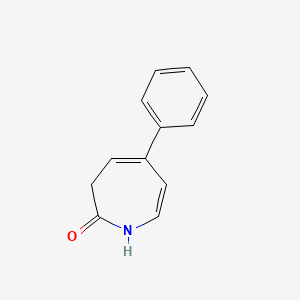
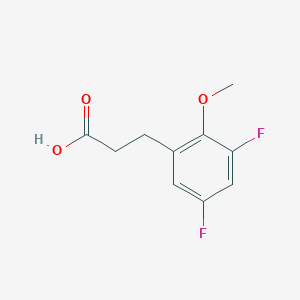

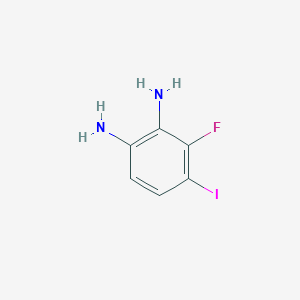
![3-[3-(Difluoromethoxy)phenyl]propionic acid](/img/structure/B1441350.png)
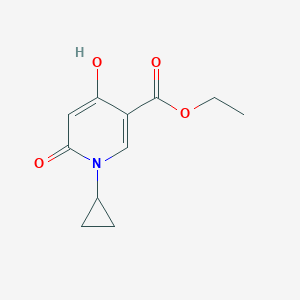
![1-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine](/img/structure/B1441355.png)
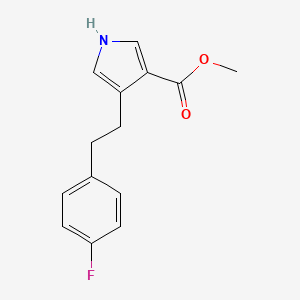
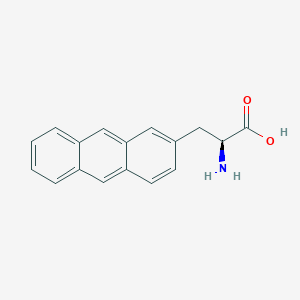
![tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate](/img/structure/B1441359.png)
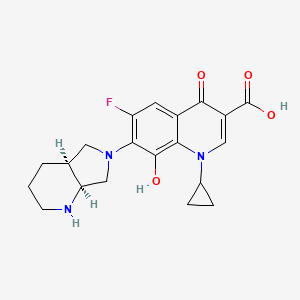
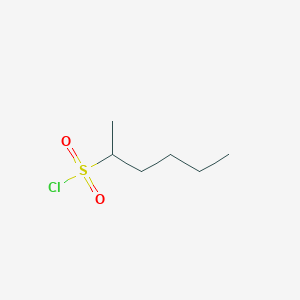
![2'-Deoxy-5'-O-[(2,3-dimethoxyphenyl)(diphenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B1441363.png)
